molecular formula C14H14FN3O3S B11010595 3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide

3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide

Cat. No.: B11010595
M. Wt: 323.34 g/mol
InChI Key: GTDGKKQIUSFHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide is an organic compound that features a sulfonamide group attached to a fluorophenyl ring and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methylphenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
  • 3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
  • 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide

Uniqueness

3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity. The fluorine atom also influences the compound’s electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C14H14FN3O3S/c15-11-3-5-13(6-4-11)22(20,21)17-9-7-14(19)18-12-2-1-8-16-10-12/h1-6,8,10,17H,7,9H2,(H,18,19)

InChI Key

GTDGKKQIUSFHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.